molecular formula C9H6ClNO2 B3051165 4-Chloro-5-phenylisoxazol-3-ol CAS No. 31561-97-4

4-Chloro-5-phenylisoxazol-3-ol

Cat. No.: B3051165
CAS No.: 31561-97-4
M. Wt: 195.6 g/mol
InChI Key: OPIPZCZPEIQXSO-UHFFFAOYSA-N
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Description

4-Chloro-5-phenylisoxazol-3-ol is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-5-phenylisoxazol-3-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cycloaddition reactions using nitrile oxides and alkynes under hypervalent iodine catalysis, as demonstrated in isoxazole syntheses (e.g., cycloaddition of nitrile oxides to terminal alkynes at 0–25°C in dichloromethane). Post-synthesis, chlorination with reagents like phosphorus pentachloride (PCl₅) introduces the chloro group. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .
  • Data Analysis : Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2 eq. chlorinating agent) to minimize byproducts. Yield improvements (from ~40% to >70%) are achievable by controlling temperature and solvent polarity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenyl), isoxazole protons (δ 6.1–6.5 ppm), and hydroxyl protons (broad signal at δ 9–12 ppm).
  • IR : Confirm O–H stretch (~3200 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., C₉H₆ClNO₂: [M+H]⁺ calc. 196.0064, observed 196.0067).
    • Troubleshooting : Discrepancies in hydroxyl proton integration may arise from hydrogen bonding; use DMSO-d₆ to sharpen signals .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) vs. nonpolar solvents (hexane) using gravimetric analysis.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the isoxazole ring, while neutral/basic conditions preserve integrity.
    • Data Interpretation : Degradation products (e.g., chlorophenol derivatives) can be identified via LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Use Suzuki-Miyaura coupling with Pd catalysts to functionalize the phenyl ring. Compare reactivity with/without electron-withdrawing (Cl) groups.
  • DFT Calculations : Analyze HOMO/LUMO energies to predict regioselectivity. Chloro substituents lower LUMO, enhancing electrophilic attack at the 5-position.
    • Challenges : Steric hindrance from the phenyl group may reduce coupling efficiency; optimize ligand choice (e.g., SPhos over PPh₃) .

Q. What crystallographic techniques resolve hydrogen-bonding patterns and molecular packing in this compound?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
  • Graph-Set Analysis : Classify hydrogen bonds (e.g., O–H···N motifs) and π-π stacking interactions.
    • Findings : The hydroxyl group forms intermolecular H-bonds with adjacent isoxazole N-atoms, creating a dimeric structure. Chlorine participates in weak Cl···π interactions .

Q. How can conflicting literature data on synthetic yields and byproducts be reconciled?

  • Case Study : reports ~70% yield for analogous isoxazoles, while notes ~40% for chlorinated derivatives.
  • Resolution : Differences arise from chlorination efficiency and purification methods. Validate via control experiments (e.g., varying PCl₅ equivalents) and LC-MS to quantify byproducts (e.g., over-chlorinated species) .

Q. What in vitro assays assess the bioactivity of this compound as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains.
    • Data Interpretation : Correlate activity with structural analogs (e.g., 5-aryl isoxazoles show enhanced Gram-positive activity due to membrane penetration) .

Q. Methodological Challenges and Solutions

Q. How to address low purity in crude this compound after synthesis?

  • Solution : Use orthogonal purification (e.g., sequential column chromatography and recrystallization). For persistent impurities (e.g., dimeric byproducts), employ preparative HPLC with a C18 column .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Approach :

  • Direct nitration at the phenyl ring’s para position using HNO₃/H₂SO₄.
  • Use blocking groups (e.g., temporary silyl protection of the hydroxyl) to redirect reactivity. Validate via NOESY NMR to confirm substitution patterns .

Properties

CAS No.

31561-97-4

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

IUPAC Name

4-chloro-5-phenyl-1,2-oxazol-3-one

InChI

InChI=1S/C9H6ClNO2/c10-7-8(13-11-9(7)12)6-4-2-1-3-5-6/h1-5H,(H,11,12)

InChI Key

OPIPZCZPEIQXSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NO2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NO2)Cl

Origin of Product

United States

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